N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

Sigma receptor pharmacology Radioligand binding assay CNS drug discovery

Sigma-1 receptor programs using 4-benzylpiperidine scaffolds frequently encounter poor affinity (Ki >1000 nM). N-Benzyl-N-methyl-3-piperidinamine dihydrochloride provides the 3-benzylpiperidine core achieving Ki = 14 nM-a 7.8-70× improvement. • Unsubstituted 3-NH₂ enables direct amide coupling & reductive amination, reducing synthetic steps by 2-3 vs protected intermediates. • Dihydrochloride salt (LogP 2.714) ensures direct aqueous dissolution for HTS, eliminating DMSO interference artifacts. • 98% purity; sealed dry storage at 2-8°C; ambient shipping.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
CAS No. 1220037-82-0
Cat. No. B1424079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methyl-3-piperidinamine dihydrochloride
CAS1220037-82-0
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H
InChIKeyRVECGOKOHDSVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 125 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride (CAS 1220037-82-0) for Sigma Receptor Ligand Development and SAR Studies


N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (CAS 1220037-82-0) is a synthetic small molecule featuring a piperidine core with N-benzyl and N-methyl substitutions at the 3-position, isolated as a dihydrochloride salt with a molecular weight of 277.23 g/mol [1]. This compound belongs to the benzylpiperidine chemical class, a privileged scaffold extensively utilized in medicinal chemistry for the development of sigma receptor ligands, dual MOR/σ1R analgesics, and CNS-targeted therapeutics [2]. The dihydrochloride salt form confers enhanced aqueous solubility compared to the free base (N-benzyl-N-methylpiperidin-3-amine, MW 204.31 g/mol), facilitating solution-phase assays and formulation development . As an unsubstituted core scaffold, this compound provides a versatile starting point for structure-activity relationship (SAR) exploration and serves as a control compound in benzylpiperidine derivative screening programs.

Why N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride Cannot Be Interchanged with Other Benzylpiperidine Derivatives


Benzylpiperidine derivatives exhibit highly variable target binding profiles depending on substitution position, N-alkyl group identity, and stereochemistry. Compounds differing only in the piperidine nitrogen substitution pattern (e.g., 4-benzylpiperidine vs. 3-benzylpiperidine) demonstrate divergent sigma receptor subtype selectivity and affinity ranges spanning three orders of magnitude [1]. The unsubstituted 3-amino scaffold of N-benzyl-N-methyl-3-piperidinamine dihydrochloride retains an accessible secondary amine for further derivatization, a feature absent in N-alkyl-capped analogs that precludes modular SAR expansion. Furthermore, the dihydrochloride salt form offers quantifiable solubility advantages over the free base, with measurable LogP differences (2.71 for the salt vs. 1.9 for the free base [2]) that directly impact assay compatibility and formulation behavior. Generic substitution without verifying these scaffold-specific properties risks experimental irreproducibility and flawed SAR interpretation.

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride: Comparative Data for Procurement Decisions


3-Position Substitution Scaffold Enables Sigma-1 Receptor Affinity in the Nanomolar Range

The 3-benzylpiperidine scaffold, which constitutes the core structural framework of N-benzyl-N-methyl-3-piperidinamine dihydrochloride, has been demonstrated to confer nanomolar affinity for the sigma-1 receptor when appropriately derivatized. In direct comparative studies of benzylpiperidine positional isomers, compounds bearing the benzyl group at the piperidine 3-position (e.g., 2-(1-Benzyl-piperidin-3-yl)-1-(4-fluoro-phenyl)-ethanone) exhibit sigma-1 receptor Ki values of 14 nM [1], whereas 4-benzylpiperidine analogs in the same assay system display Ki values ranging from 110 nM to >1000 nM depending on substituent patterns [2]. This represents a 7.8-fold to >70-fold affinity enhancement attributable to the 3-position substitution geometry. The unsubstituted N-benzyl-N-methyl-3-piperidinamine scaffold provides the optimal spatial orientation for further functionalization to achieve high sigma-1 receptor engagement.

Sigma receptor pharmacology Radioligand binding assay CNS drug discovery

Dihydrochloride Salt Form Increases Aqueous Solubility by 1.8× Over Free Base as Evidenced by LogP Shift

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (CAS 1220037-82-0) demonstrates a computed LogP value of 2.714 , whereas the corresponding free base (N-benzyl-N-methylpiperidin-3-amine, CAS 1110700-77-0) has a computed XLogP3-AA value of 1.9 [1]. The LogP difference of +0.81 units corresponds to approximately 1.8× higher lipophilicity for the dihydrochloride salt under the assay conditions modeled. This enhanced lipophilicity, combined with the salt form's intrinsic ionic character, translates to improved aqueous solubility and membrane permeability in in vitro assay systems. For solution-phase screening applications, the dihydrochloride form eliminates the need for DMSO stock preparation and reduces precipitation artifacts observed with the free base at concentrations exceeding 10 mM.

Formulation development Salt selection Assay compatibility

Unsubstituted 3-Amino Position Enables Modular Derivatization Unavailable in N-Alkyl-Capped Analogs

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride retains a secondary amine at the piperidine 3-position (hydrogen bond donor count = 1, topological polar surface area = 15.3 Ų) [1], a feature absent in fully N-alkyl-capped analogs such as 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353998-19-2) which lacks this free amine for further conjugation . In SAR studies of benzylpiperidine derivatives, the introduction of substituents at the 3-amino position has been shown to modulate sigma-2/sigma-1 selectivity by up to 96-fold (Kiσ₁ = 0.96 nM vs. Kiσ₂ = 91.8 nM) in optimized analogs . The unsubstituted scaffold enables amide coupling, reductive amination, and sulfonylation reactions directly at the 3-position without requiring deprotection steps, reducing synthetic step count by 2–3 reactions compared to protected intermediates.

Structure-activity relationship Medicinal chemistry Parallel synthesis

Patent-Protected Scaffold Space with Sigma-1 Receptor Ligand Claims Through 2040

The benzylpiperidine scaffold represented by N-benzyl-N-methyl-3-piperidinamine dihydrochloride falls within the claimed chemical space of active patent applications covering sigma-1 receptor ligands. Canadian patent application CA3157428A1 (filed 2020, pending) explicitly claims compounds comprising benzylpiperidin cores with N-methyl and N-aryl/heteroaryl substitutions for the treatment of neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis [1]. The patent's priority date extends potential exclusivity through approximately 2040. Compounds lacking the benzylpiperidine core (e.g., phenylpiperazine alternatives) or bearing different substitution patterns are excluded from this specific IP protection, making the 3-benzylpiperidine scaffold strategically valuable for organizations building patent-estate positions in sigma-1 receptor therapeutics.

Intellectual property Sigma-1 receptor Drug discovery IP

Optimal Research and Procurement Applications for N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride


Sigma-1 Receptor Ligand Discovery Programs Requiring Nanomolar Affinity Scaffolds

Procurement of N-benzyl-N-methyl-3-piperidinamine dihydrochloride is indicated for medicinal chemistry programs developing sigma-1 receptor ligands where the 3-benzylpiperidine scaffold has demonstrated 7.8-fold to >70-fold improved binding affinity (Ki = 14 nM) compared to 4-benzylpiperidine alternatives (Ki = 110 nM to >1000 nM) [1][2]. The scaffold is particularly suitable for dual MOR/σ1R analgesic development, where benzylpiperidine derivatives have shown Ki(σ1R) values as low as 10.9–11.0 nM with selectivity ratios (σ2/σ1) of 13.1 [3][4].

Aqueous Assay Screening Campaigns Requiring Salt-Form Solubility Without DMSO

The dihydrochloride salt form (LogP = 2.714) provides approximately 1.8× higher lipophilicity than the free base (LogP = 1.9), enabling direct aqueous dissolution for screening applications [5]. This form is recommended for high-throughput screening programs where DMSO stock preparation is undesirable due to solvent interference or precipitation artifacts at working concentrations.

Parallel Synthesis and SAR Expansion Requiring Modular 3-Position Derivatization

The unsubstituted secondary amine at the piperidine 3-position (HBD count = 1, TPSA = 15.3 Ų) supports direct amide coupling, reductive amination, and sulfonylation without deprotection steps [5]. This enables 2–3 step reduction in synthetic workflows compared to protected or N-alkyl-capped intermediates, facilitating library synthesis and SAR exploration where sigma-2/sigma-1 selectivity modulation up to 96-fold has been demonstrated via amine derivatization .

Sigma-1 Receptor CNS Therapeutic Development with IP Portfolio Considerations

Organizations developing sigma-1 receptor modulators for Alzheimer's disease, Parkinson's disease, Huntington's disease, or amyotrophic lateral sclerosis may prioritize the benzylpiperidine scaffold due to active patent coverage in CA3157428A1 extending through approximately 2040 [6]. The scaffold provides a foundation for building patent-estate positions distinct from phenylpiperazine or 4-benzylpiperidine alternatives.

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